N-(4-Formylphenyl)-N-methylmethanesulfonamide N-(4-Formylphenyl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16239287
InChI: InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
SMILES:
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol

N-(4-Formylphenyl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC16239287

Molecular Formula: C9H11NO3S

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Formylphenyl)-N-methylmethanesulfonamide -

Specification

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name N-(4-formylphenyl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Standard InChI Key XACFYIVXEJONDJ-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C

Introduction

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol. It is classified as an organic sulfonamide, featuring a formyl group attached to a phenyl ring and a methylmethanesulfonamide moiety . This compound has garnered significant interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide can involve several methods, including condensation reactions. A common synthetic route involves the reaction of 4-formylphenylamine with methylmethanesulfonate under acidic conditions. This method is typical for forming carbon-nitrogen bonds in organic chemistry.

Reactivity and Mechanism of Action

The reactivity of N-(4-Formylphenyl)-N-methylmethanesulfonamide is influenced by its electronic structure, particularly the electron-withdrawing nature of the formyl group and the sulfonamide functionality. This compound acts as a reactive electrophile in biological systems, potentially interacting with nucleophiles such as amino acids or proteins. These interactions can lead to covalent modifications that affect biological activity, making it a candidate for therapeutic applications.

Potential Applications

N-(4-Formylphenyl)-N-methylmethanesulfonamide has potential applications in medicinal chemistry and organic synthesis. Its ability to participate in various chemical reactions typical for sulfonamides makes it a versatile compound for further exploration in scientific research. The stability and reactivity of this compound suggest its suitability for developing new therapeutic agents or as an intermediate in organic synthesis.

Research Findings and Future Directions

Research on compounds with similar structures indicates that they often exhibit interactions with biological macromolecules through mechanisms such as covalent bonding or coordination chemistry. These interactions can promote biological effects that could be beneficial in therapeutic contexts. Further studies are needed to fully explore the potential applications of N-(4-Formylphenyl)-N-methylmethanesulfonamide in medicinal chemistry and to understand its biological activity more thoroughly.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator